molecular formula C14H12FN3S B7467970 N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7467970
M. Wt: 273.33 g/mol
InChI Key: NWOSRQJYBCDNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been synthesized for scientific research purposes. It is a member of the thienopyrimidine family and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and inflammation, including COX-2, MMP-9, and NF-κB. It has also been shown to modulate the activity of several neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function by modulating the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-tumor and anti-inflammatory activity, as well as potential for the treatment of neurological disorders. However, one of the limitations of using this compound is its lack of specificity for certain enzymes and neurotransmitters, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and identify specific targets for its activity. Additionally, research could focus on developing more specific analogs of this compound to improve its effectiveness and reduce potential side effects.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-fluoroacetophenone with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(4-fluorophenyl)ethylthiocarbamate. The final step involves the reaction of this intermediate with 2-chloro-4,5-dimethylthiazole to form the desired product.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c15-11-3-1-10(2-4-11)5-7-16-13-12-6-8-19-14(12)18-9-17-13/h1-4,6,8-9H,5,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOSRQJYBCDNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

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